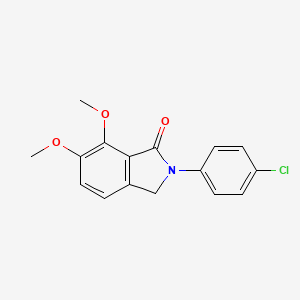

2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-6,7-dimethoxy-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-20-13-8-3-10-9-18(12-6-4-11(17)5-7-12)16(19)14(10)15(13)21-2/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPOMHYGHCEGDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)Cl)C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl 6,7 Dimethoxyisoindolin 1 One

Established Synthetic Pathways for the Isoindolinone Core

The isoindolinone heterocyclic system can be constructed through various established synthetic methodologies. Key among these are the Bischler–Napieralski reaction and a variety of cyclization reactions, which provide versatile routes to this important structural motif.

Bischler–Napieralski Reaction in Isoquinoline/Isoindolinone Synthesis

The Bischler–Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines, which can be precursors to isoquinolines and related heterocyclic systems. The reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent and acidic conditions. researchgate.netnih.govnih.gov While traditionally used for isoquinoline synthesis, modifications of this reaction can be adapted for the formation of related lactam structures. The core transformation involves an electrophilic aromatic substitution where the amide carbonyl is activated, and the aryl ring, activated by electron-donating groups, acts as the nucleophile to close the ring. nih.gov

The reaction is typically carried out at elevated temperatures, often under reflux, using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). researchgate.netoregonstate.edu The success of the cyclization is highly dependent on the nature of the substituents on the aromatic ring, with electron-donating groups significantly facilitating the reaction. nih.govoregonstate.edu

Cyclization Reactions for Isoindolinone Formation

A more direct and common approach to the isoindolinone core involves various cyclization strategies. Transition-metal-catalyzed reactions, particularly those involving palladium and copper, have emerged as powerful tools for C-C and C-N bond formation in the synthesis of isoindolinones. mdpi.com These methods often utilize precursors such as N-substituted benzamides or 2-halobenzamides. For instance, palladium-catalyzed intramolecular C-H functionalization or carbonylation reactions can efficiently construct the isoindolinone ring system. mdpi.com

Another prevalent strategy involves the reductive cyclization of 2-acylbenzoic acids or their derivatives. For example, the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines can yield N-substituted isoindolinones. mdpi.com Furthermore, the selective reduction of one of the two carbonyl groups of a phthalimide derivative is a direct route to the corresponding isoindolin-1-one. rsc.orgacs.org This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon, often in the presence of an acid promoter such as trifluoroacetic acid. rsc.org Electrochemical methods have also been developed for the controlled reduction of cyclic imides to hydroxylactams and lactams. mdpi.com

Synthesis of 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of the precursor N-(4-chlorophenyl)-4,5-dimethoxyphthalimide, followed by its selective reduction.

Precursor Synthesis and Optimization

The synthesis of the key precursor, N-(4-chlorophenyl)-4,5-dimethoxyphthalimide, can be readily achieved through the condensation reaction of 4,5-dimethoxyphthalic anhydride with 4-chloroaniline. This type of reaction is a standard method for the preparation of N-substituted phthalimides. organic-chemistry.org The reaction is typically carried out by heating the two reactants in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), to facilitate the dehydration and subsequent ring-closure to form the imide.

Optimization of this step would involve screening different solvents and reaction temperatures to maximize the yield and purity of the phthalimide intermediate. The use of dehydrating agents or azeotropic removal of water can also be employed to drive the reaction to completion.

Table 1: Plausible Reaction Conditions for the Synthesis of N-(4-chlorophenyl)-4,5-dimethoxyphthalimide

| Reactant 1 | Reactant 2 | Solvent | Temperature | Notes |

| 4,5-Dimethoxyphthalic anhydride | 4-Chloroaniline | Glacial Acetic Acid | Reflux | Standard dehydrative condensation conditions. |

| 4,5-Dimethoxyphthalic anhydride | 4-Chloroaniline | Dimethylformamide (DMF) | Elevated Temperature | High-boiling polar aprotic solvent can facilitate the reaction. |

| 4,5-Dimethoxyphthalic anhydride | 4-Chloroaniline | Toluene | Reflux with Dean-Stark trap | Azeotropic removal of water to drive the reaction forward. |

Reaction Conditions and Yield Enhancement

The subsequent and crucial step is the selective reduction of one of the carbonyl groups of N-(4-chlorophenyl)-4,5-dimethoxyphthalimide to yield the target compound, this compound. Catalytic hydrogenation is a promising method for this transformation. The use of a palladium on carbon (Pd/C) catalyst in the presence of an acid, such as trifluoroacetic acid, has been shown to effectively reduce phthalimides to isoindolin-1-ones. rsc.org

To enhance the yield and selectivity of this reduction, several factors can be optimized. The choice of catalyst, solvent, hydrogen pressure, and reaction temperature are all critical parameters. For instance, different catalysts such as Raney nickel or other noble metal catalysts could be explored. The solvent can influence the solubility of the substrate and the activity of the catalyst. Acidic conditions are often necessary to promote the reduction of the amide carbonyl.

Table 2: Potential Conditions for the Selective Reduction of N-(4-chlorophenyl)-4,5-dimethoxyphthalimide

| Substrate | Catalyst | Solvent | Additive | Conditions | Product |

| N-(4-chlorophenyl)-4,5-dimethoxyphthalimide | 10% Pd/C | Ethyl Acetate | Trifluoroacetic Acid | H₂ atmosphere, room temperature | This compound |

| N-(4-chlorophenyl)-4,5-dimethoxyphthalimide | Raney Nickel | Ethanol | - | H₂ atmosphere, elevated temperature and pressure | This compound |

| N-(4-chlorophenyl)-4,5-dimethoxyphthalimide | NaBH₄/Lewis Acid | THF/Methanol | - | Controlled temperature | This compound |

Derivatization and Functionalization Strategies

The this compound scaffold offers several sites for further chemical modification to explore structure-activity relationships for various biological targets. The primary sites for derivatization include the C3-position of the isoindolinone ring, the dimethoxy-substituted aromatic ring, and the N-linked 4-chlorophenyl group.

Functionalization at the C3-Position: The C3-position of the isoindolinone ring is often a key site for introducing diversity. One common strategy involves the introduction of a hydroxyl group at C3, which can then serve as a handle for further reactions. The resulting 3-hydroxyisoindolinones are precursors to N-acyliminium ions, which can be trapped by a variety of nucleophiles to introduce substituents at the C3-position. rsc.orgacs.org This allows for the formation of C-C, C-N, and C-S bonds, leading to a wide range of 3-substituted isoindolinones.

Electrophilic Substitution on the Dimethoxy-Substituted Ring: The two methoxy groups on the isoindolinone's fused benzene ring are strong activating groups, directing electrophilic aromatic substitution to the ortho and para positions. openstax.org This allows for the introduction of various functional groups such as nitro, halogen, or acyl groups onto this ring, provided that steric hindrance from the existing substituents and the isoindolinone core allows for the reaction to proceed.

Modification of the N-(4-Chlorophenyl) Group: The 4-chlorophenyl substituent can also be a site for derivatization. For example, the chlorine atom can be replaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by electron-withdrawing groups. Alternatively, cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to form new C-C or C-N bonds at the para-position of the phenyl ring, though this would likely require conversion of the chloro group to a more reactive species like a bromo, iodo, or triflate group.

Table 3: Potential Derivatization Strategies for this compound

| Reaction Type | Position of Derivatization | Reagents and Conditions | Potential Functional Groups Introduced |

| C3-Alkylation/Arylation | C3-position | 1. Oxidation to 3-hydroxyisoindolinone. 2. Lewis acid and nucleophile (e.g., Grignard reagents, organolithiums, indoles). | Alkyl, aryl, heteroaryl groups. |

| Electrophilic Nitration | Dimethoxy-phenyl ring | HNO₃/H₂SO₄ | Nitro group (-NO₂) |

| Electrophilic Halogenation | Dimethoxy-phenyl ring | Br₂/FeBr₃ or Cl₂/FeCl₃ | Bromo (-Br) or Chloro (-Cl) |

| Friedel-Crafts Acylation | Dimethoxy-phenyl ring | Acyl chloride/AlCl₃ | Acyl group (-COR) |

| Nucleophilic Aromatic Substitution | 4-position of the N-phenyl ring | Strong nucleophile (e.g., NaOMe, NaNH₂) under harsh conditions. | Methoxy (-OMe), Amino (-NH₂) |

| Cross-Coupling Reactions | 4-position of the N-phenyl ring | (Requires conversion of -Cl to -Br, -I, or -OTf) Pd catalyst, boronic acid (Suzuki) or amine (Buchwald-Hartwig). | Aryl, heteroaryl, amino groups. |

Modifications at the Phenyl Substituent

The 4-chlorophenyl group of this compound offers a reactive handle for various chemical transformations, most notably through palladium-catalyzed cross-coupling reactions. While direct modifications on the fully elaborated this compound are not extensively documented in the provided search results, the principles of these reactions are widely applicable to aryl chlorides.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide. wikipedia.orgharvard.edu In the context of the target molecule, the chlorine atom on the phenyl ring could be replaced with various alkyl, alkenyl, or aryl groups. The general scheme involves the reaction of the aryl chloride with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The versatility of commercially available boronic acids allows for the introduction of a wide array of substituents, thereby enabling a systematic investigation of the steric and electronic effects of this part of the molecule on its biological activity.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgjk-sci.com It allows for the coupling of an aryl halide with a primary or secondary amine. organic-chemistry.org This methodology could be employed to replace the chlorine atom of the 2-(4-chlorophenyl) group with a variety of amino moieties, including alkylamines, anilines, and heterocycles. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. jk-sci.comacsgcipr.org Such modifications would introduce new hydrogen bond donors and acceptors, potentially influencing the compound's interaction with biological targets.

Table 1: Potential Cross-Coupling Reactions at the 4-Chlorophenyl Substituent

| Reaction Type | Coupling Partner | Potential New Substituent | Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Alkyl, Alkenyl, Aryl | Pd catalyst, Base |

Nucleophilic Aromatic Substitution (SNAr): While less common than palladium-catalyzed methods for simple aryl chlorides, SNAr can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. nih.govlibretexts.org In the case of this compound, the isoindolinone moiety itself may not provide enough activation for this reaction to proceed readily. However, in derivatives with additional electron-withdrawing groups on the phenyl ring, this could become a viable strategy for introducing nucleophiles. libretexts.org

Modifications of the Isoindolinone Skeleton

Functionalization at the 3-Position: The carbon atom adjacent to the carbonyl group (C-3) is a common site for introducing substituents. One documented approach is the synthesis of 3-hydroxyisoindolin-1-one derivatives. For instance, 2-(4-chlorophenyl)-3-hydroxy-isoindolin-1-one can be prepared by the reduction of the corresponding 2-(4-chlorophenyl)phthalimide with magnesium in methanol. nih.gov This hydroxyl group can then be further functionalized. For example, it can be converted into an epoxypropoxy side chain, which can subsequently be opened by nucleophiles like isopropylamine to introduce amino alcohol functionalities. nih.gov Another approach involves the electrophilic cyclization of o-(1-alkynyl)benzamides using reagents like iodine monochloride (ICl), iodine (I₂), or N-bromosuccinimide (NBS) to yield 3-substituted isoindolin-1-ones. nih.govwordpress.com

Table 2: Synthetic Approaches for Modification of the Isoindolinone Skeleton

| Modification Site | Synthetic Strategy | Reagents | Resulting Functional Group |

|---|---|---|---|

| C-3 Position | Reduction of Phthalimide | Mg, MeOH | Hydroxyl (-OH) |

| C-3 Position | Electrophilic Cyclization | ICl, I₂, or NBS | Halogenated Alkylidene |

Construction of the Isoindolinone Ring: A variety of synthetic strategies have been developed for the construction of the isoindolinone ring itself, allowing for the incorporation of diverse substituents from the outset. These methods include C-H activation, cross-coupling, carbonylation, condensation, and addition reactions. youtube.com For example, a tandem reaction of 2-cyanobenzaldehydes with α,β-unsaturated ketones or esters in the presence of an organocatalyst can provide a straightforward route to variously substituted isoindolinones. youtube.com

Stereoselective Synthesis of this compound Analogs

The introduction of a substituent at the C-3 position of the isoindolinone ring creates a stereocenter. The synthesis of single enantiomers is often crucial for understanding the biological activity of chiral molecules. researchgate.net Several asymmetric methods have been developed for the synthesis of 3-substituted isoindolinones.

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of isoindolinones. Bifunctional thiourea-cinchona catalysts have been shown to be effective in the aldol-cyclization-rearrangement tandem reaction of malonates with 2-cyanobenzaldehyde, yielding 3-substituted isoindolinones with good enantiomeric excesses. wikipedia.org Similarly, Takemoto's catalyst, a neutral bifunctional organocatalyst, has been successfully employed in the asymmetric aza-Mannich/lactamization reaction of α-amido sulfones derived from 2-formyl benzoates to produce 3-nitromethyl isoindolinones with high enantioselectivity. wikipedia.orgjk-sci.com Chiral phosphoric acids have also been utilized to catalyze the enantioselective intramolecular heterocyclization of in situ generated 3-hydroxyisoindolinone-derived N-acyliminium ions. acsgcipr.org

Chiral Auxiliaries: The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. libretexts.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. For example, condensation of (R)-phenylglycinol with 2-formylbenzoic acid can produce a tricyclic γ-lactam as a single diastereoisomer. libretexts.org The chiral auxiliary can then be removed to yield the enantioenriched isoindolinone.

Metal Catalysis: Chiral transition metal catalysts have also been employed in the asymmetric synthesis of isoindolinones. For instance, a chiral copper catalyst has been used in a Michael addition/Mannich tandem reaction to afford 3-substituted isoindolinones in good yields and enantioselectivities. wikipedia.org

Table 3: Methods for Stereoselective Synthesis of Isoindolinone Analogs

| Method | Catalyst/Reagent Type | Key Features |

|---|---|---|

| Organocatalysis | Bifunctional thiourea-cinchona catalysts, Takemoto's catalyst, Chiral phosphoric acids | Metal-free, mild reaction conditions, high enantioselectivities. wikipedia.orgjk-sci.comacsgcipr.org |

| Chiral Auxiliaries | e.g., (R)-phenylglycinol | Covalent attachment of a chiral group to direct stereoselective transformations. libretexts.org |

Advanced Spectroscopic and Analytical Characterization of 2 4 Chlorophenyl 6,7 Dimethoxyisoindolin 1 One

Chromatographic Techniques for Purity Assessment and IsolationChromatographic methods are essential for assessing the purity of the synthesized compound and for its isolation. High-performance liquid chromatography (HPLC) would be the primary technique to determine the purity, typically employing a reversed-phase column with a suitable mobile phase. Thin-layer chromatography (TLC) would be used for rapid monitoring of the reaction progress and for preliminary purity checks.

Without published research on the synthesis and characterization of 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one, the specific data for these analytical techniques cannot be provided. The generation of such detailed and scientifically accurate information awaits further investigation by the scientific community.

Mechanistic Investigations of this compound at the Molecular Level

Following a comprehensive search of scientific literature and chemical databases, no specific research findings were identified for the compound "this compound." Consequently, data regarding its molecular interactions, effects on cellular pathways, or its biochemical impact are not available in the public domain.

The provided outline requests detailed, data-driven content for the following sections:

Mechanistic Investigations of 2 4 Chlorophenyl 6,7 Dimethoxyisoindolin 1 One at the Molecular Level

Biochemical Impact and Signaling Cascade Analysis

Without published research on "2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one," it is not possible to provide scientifically accurate information or data tables for these specific topics. The creation of an article as per the requested structure and content inclusions is therefore unachievable.

While research exists for structurally related compounds such as isoindolinones, isoquinolines, and other heterocyclic structures that may interact with biological targets like Sigma receptors nih.govnih.govnih.gov, any discussion of these would fall outside the strict scope of the subject compound as per the instructions.

Structure Activity Relationship Sar Studies for 2 4 Chlorophenyl 6,7 Dimethoxyisoindolin 1 One Derivatives

Design Principles for Isoindolinone Libraries

The design of compound libraries is a strategic process aimed at exploring the chemical space around a core scaffold to optimize biological activity. For isoindolinone libraries, this process often integrates both computational and synthetic chemistry principles to accelerate the discovery of lead compounds.

A common strategy involves a modular or "scaffold-based" approach, where the core isoindolinone structure is treated as the central pharmacophore. This core is then decorated with various substituents at different positions. The design process can be broken down into key components:

Core Scaffold: The isoindolinone ring system serves as the fundamental structure, believed to be critical for interaction with the biological target.

Head Group: This part of the molecule is often designed to interact with a specific feature of the target, such as the active site zinc ion in carbonic anhydrases. A sulfonyl group is a classic example used for this purpose.

Linker Region: This component connects the core to other functional groups. Variations in the linker's length, flexibility, and chemical nature (e.g., alkyl chains, cyclic alcohols) can significantly influence binding affinity and selectivity.

Tail Group: This is a variable region that can be modified to fine-tune physicochemical properties like solubility, cell permeability, and metabolic stability.

Modern library design heavily relies on in silico methods to prioritize which compounds to synthesize. These computational techniques include:

Filtering: Large virtual libraries of potential compounds are filtered based on desired physicochemical properties (e.g., molecular weight, lipophilicity) and the absence of undesirable chemical functionalities.

Docking and Pharmacophore Fitting: Virtual compounds are docked into a 3D model of the biological target to predict their binding affinity and orientation. Pharmacophore models help identify compounds that match the key electronic and steric features required for activity.

Clustering: Compounds are grouped based on structural similarity to ensure a diverse and representative selection for synthesis and screening.

This strategic assembly of compound libraries allows for rapid investigation of SAR, aiding in the efficient optimization of lead structures.

Positional and Substituent Effects on Biological Activity

The biological activity of isoindolinone derivatives is highly sensitive to the nature and position of substituents on the aromatic rings and the core structure. SAR studies aim to decipher these effects to guide the design of more potent analogs.

For isoindolinone-based compounds, key positions for modification include the N-phenyl ring (in this case, the 4-chlorophenyl group), the isoindolinone core itself (the 6,7-dimethoxy positions), and the benzyl moiety in related structures.

Substituents on the N-Phenyl Ring: The electronic properties and size of substituents on the N-phenyl ring can be critical. For example, in a study of different isoindoline-1,3-dione derivatives as acetylcholinesterase inhibitors, it was found that para-fluoro substituted compounds exhibited the highest inhibitory potency. This suggests that small, electronegative groups at the para-position of the phenyl ring can be beneficial for activity. Another study noted that for certain isoindoline-1,3-dione derivatives, the size of the substituent on the benzyl moiety was important for activity.

Substituents on the Isoindolinone Core: Modifications on the isoindolinone bicyclic system can also profoundly impact activity. In one study, the development of novel isoindolinone derivatives as histone deacetylase (HDAC) inhibitors showed that various substitutions led to compounds with nanomolar IC50 values.

Nature of the Linker: In some scaffolds, the linker connecting different parts of the molecule is critical. For one series of PPARγ modulators, replacing a sulfonamide linker with an amide resulted in a complete loss of transactivation activity. This highlights the importance of the linker's geometry and electronic properties for maintaining the correct orientation in the target's binding pocket.

The following table summarizes general findings on substituent effects from studies on various isoindolinone and related scaffolds.

| Compound Series | Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |

| Isoindoline-1,3-dione derivatives | para-position of benzyl moiety | Fluoro group | Highest inhibitory potency against AChE | |

| 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives | 6-position of isoindolinone | tert-butyl 4-(2-…ethoxy) ethyl) piperazine-1-carboxylate | Demonstrated antitumor activity against HepG2 cancer cells | |

| PPARγ Modulator Analogs | A-Ring, Position 4 | Electron-withdrawing groups (Br, Cl, F) | Associated with higher transcriptional activity | |

| PPARγ Modulator Analogs | Linker | Amide (vs. Sulfonamide) | Loss of activity |

These findings demonstrate that small changes, such as the addition of a halogen or the modification of a side chain, can lead to significant variations in biological potency.

Stereostructure-Activity Relationships for 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one Analogs

The three-dimensional arrangement of atoms in a molecule (stereochemistry) can have a profound impact on its biological activity. Chiral molecules can exist as enantiomers or diastereomers, which, despite having the same chemical formula, may interact differently with chiral biological targets like enzymes and receptors.

While specific stereochemical studies on this compound are not widely documented in the provided sources, research on other complex isoindolinones highlights the importance of stereoisomerism. For instance, in the semi-synthesis of isoindolinone derivatives from the fungus Stachybotrys chartarum, two distinct regiospecific isomeric structures were generated.

These isomers, which differ in the position of a carbonyl group, displayed unique behaviors:

Chromatographic Retention: The isomers could be distinguished during the purification process based on their different retention times.

Biological Activity: The separated isomers exhibited different effects in biological assays, including cytotoxicity and activity against serine proteases. One regioisomer was found to be less cytotoxic, faster metabolized, and more biologically active than the other.

This example underscores that even subtle changes in the spatial arrangement of functional groups within the isoindolinone scaffold can lead to significant differences in pharmacological profiles. Therefore, controlling the stereochemistry during synthesis and evaluating the activity of individual stereoisomers are critical steps in the development of isoindolinone-based therapeutic agents.

Development of SAR Models for Predictive Compound Design

As SAR data is generated, it can be used to build computational models that predict the activity of novel, unsynthesized compounds. Quantitative Structure-Activity Relationship (QSAR) is a key methodology in this area, aiming to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

The development of a QSAR model typically involves several steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods are used to create a mathematical equation that links the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM).

Model Validation: The model's predictive power is rigorously tested. This is done using an internal cross-validation method and, more importantly, by using the model to predict the activity of an external set of compounds that were not used in building the model.

Once validated, these models serve as powerful tools for virtual screening, allowing researchers to screen large virtual libraries of potential isoindolinone derivatives and prioritize the most promising candidates for synthesis. This approach can significantly accelerate the drug discovery process, optimize resources, and reduce the reliance on extensive animal testing. More advanced methods can combine the assessment of chemical saturation with SAR progression to provide decision support on whether to continue or terminate work on a particular analog series.

Computational Chemistry and Theoretical Studies of 2 4 Chlorophenyl 6,7 Dimethoxyisoindolin 1 One

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly used to predict the binding mode of a small molecule ligand to a protein target. A thorough search has found no published studies that have performed molecular docking simulations specifically with 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one. Consequently, there is no data available on its potential biological targets, binding affinity scores (e.g., kcal/mol), or the specific amino acid interactions that would stabilize its binding within a protein's active site.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These studies can provide insights into molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability. researchgate.netdntb.gov.uanih.gov No specific DFT studies for this compound have been found in the scientific literature. Therefore, calculated data regarding its electronic properties, such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP) maps, and optimized geometric parameters (bond lengths and angles), are not available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is essential for understanding the flexibility of a ligand and how it adapts its shape within a biological environment, such as a protein binding pocket. nih.gov There are currently no published research articles that describe the use of MD simulations to analyze the conformational landscape or dynamic stability of this compound, either in isolation or in complex with a target.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in silico

In silico prediction of ADME properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. nih.gov These computational models predict characteristics like water solubility, blood-brain barrier penetration, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov A targeted search for in silico ADME studies on this compound yielded no specific results. As such, there are no predictive data tables outlining its drug-likeness, absorption levels, distribution characteristics, or potential metabolic liabilities.

Virtual Screening and Lead Optimization Using Computational Methods

Virtual screening involves the computational screening of large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netnih.gov If a compound like this compound were identified as a hit, computational methods would then be used for lead optimization to improve its potency and pharmacokinetic properties. No studies have been identified that use this compound as a basis for virtual screening or describe its computational optimization to enhance its activity against any biological target.

Pre Clinical Biological Evaluation of 2 4 Chlorophenyl 6,7 Dimethoxyisoindolin 1 One in in Vitro and in Vivo Models Non Human

In vitro Cell-Based Assays

In vitro assays are crucial first steps in evaluating the biological potential of a new chemical entity. These tests, performed on cells grown in a laboratory setting, can provide initial insights into a compound's cytotoxicity and potential therapeutic activities.

Cytotoxicity Studies (e.g., on specific cell lines)

Cytotoxicity assays are performed to determine the concentration at which a compound may be toxic to cells. This is a critical parameter for identifying a therapeutic window. Typically, a panel of cancer cell lines (such as HeLa, MCF-7, or A549) and normal cell lines (like fibroblasts) would be used. The compound would be added at various concentrations, and cell viability would be measured after a set incubation period using assays like the MTT or MTS assay. No specific cytotoxicity data for 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one has been reported in the reviewed literature.

Functional Assays (e.g., antiviral activity, anti-inflammatory activity, neuroprotection)

Functional assays assess the ability of a compound to modulate specific biological pathways.

Antiviral Activity: The isoindole chemical framework is present in various molecules investigated for antiviral properties. researchgate.net To test for such activity, cell lines susceptible to specific viruses (e.g., Herpes Simplex Virus, Influenza) would be infected and simultaneously treated with the compound. The efficacy would be measured by the reduction in viral replication or virus-induced cell death. researchgate.net No specific antiviral studies for this compound were identified.

Anti-inflammatory Activity: Anti-inflammatory potential is often screened using cell models like lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Researchers would measure the compound's ability to reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Neuroprotection: To evaluate neuroprotective effects, neuronal cell lines (e.g., SH-SY5Y or HT22) are exposed to neurotoxins (like MPP+ or glutamate) with and without the test compound. A reduction in cell death or preservation of neuronal function would indicate neuroprotective potential.

Ex vivo Tissue-Based Studies (e.g., muscle contractility)

Ex vivo studies use tissues isolated from an organism to test the effects of a compound in a more complex biological system than cell culture. For muscle contractility, a strip of smooth or skeletal muscle tissue would be placed in an organ bath. The compound's effect on baseline muscle contraction or on contractions induced by neurotransmitters (like acetylcholine) would be recorded. nih.gov This can help determine if the compound has relaxant or contractile properties. There is no available data on the effect of this compound on muscle tissue.

In vivo Studies in Animal Models (e.g., anti-nociceptive effects in mice formalin model, neuropathic pain models)

In vivo studies are conducted in living organisms, typically rodent models, to understand a compound's efficacy and effects on a whole biological system.

Efficacy Assessment in Disease Models (non-human)

To assess potential analgesic properties, animal models of pain are utilized.

Mice Formalin Model: This model induces a biphasic pain response (an acute neurogenic phase followed by a delayed inflammatory phase) by injecting a dilute formalin solution into the animal's paw. An effective analgesic would reduce pain-related behaviors, such as licking or flinching, in one or both phases. Centrally acting analgesics may affect both phases, while peripherally acting anti-inflammatory agents typically only affect the second phase.

Neuropathic Pain Models: Chronic pain models, such as the chronic constriction injury (CCI) of the sciatic nerve, are used to mimic neuropathic pain conditions in humans. Efficacy is measured by the compound's ability to reverse hypersensitivity to mechanical or thermal stimuli.

Investigation of Pharmacodynamic Markers in Animal Models

Pharmacodynamic studies aim to understand how a drug affects the body. Following administration of the compound in an animal model, researchers would collect tissue samples (e.g., spinal cord, brain, or peripheral tissue) to measure changes in relevant biological markers. For an anti-inflammatory or analgesic compound, these markers could include levels of specific cytokines, activation of signaling pathways like NF-κB, or changes in the expression of pain-related receptors. This data helps to elucidate the compound's mechanism of action.

Mechanistic Insights from Animal Studies (e.g., sigma receptor ligand activity in rodents)

No data is available.

Research Applications of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite a thorough search of scientific databases and research publications, no specific information is currently available regarding the non-clinical and research applications of the chemical compound this compound.

This particular isoindolinone derivative does not appear in prominent chemical and biological research databases under its specified name. Consequently, there is no documented evidence to detail its potential utility in the following areas as requested:

Potential Non Clinical and Research Applications of 2 4 Chlorophenyl 6,7 Dimethoxyisoindolin 1 One

Potential in Agrochemistry or Environmental Science Research:No research has been published detailing any investigation into the potential applications of 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one in the fields of agrochemistry, such as for use as a pesticide or plant growth regulator, or in environmental science, for example, as a bioremediation agent or environmental tracer.

It is possible that this compound is a novel chemical entity that has not yet been the subject of published research, or it may be referred to by a different chemical name or identifier in proprietary or classified research. However, based on publicly accessible information, there are no research findings to report for this specific molecule.

Challenges, Limitations, and Future Research Directions

Synthetic Challenges for Complex Isoindolinone Analogs

The synthesis of the core isoindolinone scaffold has received significant attention, yet the generation of complex, highly substituted analogs presents ongoing challenges. Traditional methods can be multi-step and may rely on metal catalysts, which introduce issues of cost, complexity, and the need for meticulous purification to remove metal residues from the final products, a critical step for pharmaceutical applications.

Developing analogs of 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one with increased complexity—for instance, by introducing additional functional groups or creating stereocenters—magnifies these difficulties. A significant hurdle in this area is the construction of a tetrasubstituted carbon center at the C-3 position of the isoindolinone ring, which is often crucial for enhancing biological activity but is synthetically demanding due to steric hindrance. Achieving this, especially in an asymmetric fashion, requires sophisticated synthetic strategies and often involves sensitive reagents and reaction conditions.

| Synthetic Approach | Description | Key Challenges |

|---|---|---|

| Metal-Catalyzed Reactions (e.g., Palladium, Copper) | Involves processes like C-H activation and carbonylation to form the isoindolinone ring. | High cost of catalysts, potential for toxic metal residue, need for specialized ligands. |

| Multi-Component Reactions (e.g., Ugi-type) | Combines several starting materials in a one-pot synthesis to rapidly build molecular complexity. | Controlling regioselectivity and stereoselectivity; purification from a complex reaction mixture. |

| Tandem/Cascade Reactions | Multiple bond-forming events occur sequentially in a single operation without isolating intermediates. | Requires precise optimization of reaction conditions; substrate scope can be limited. |

| Metal-Free Synthesis | Utilizes reagents like chlorosulfonyl isocyanate or proceeds under electrochemical conditions to avoid metal catalysts. | May require harsh reagents or conditions; developing broadly applicable and mild methods remains an objective. |

Unexplored Biological Targets for this compound

The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. Derivatives have been investigated as antipsychotics, anti-inflammatory agents, and inhibitors of various enzymes. However, the specific biological targets of this compound remain largely unexplored in the public domain.

The known activities of structurally related compounds provide a logical starting point for future investigations. Many isoindolinone derivatives have been prepared and evaluated for a diverse set of targets, suggesting a rich field of potential, yet unconfirmed, activities for this specific molecule.

| Potential Target Class | Reported Activity in Analogs | Rationale for Exploration |

|---|---|---|

| Histone Deacetylases (HDACs) | Certain isoindolinone derivatives are potent, nanomolar inhibitors of HDAC1, showing antiproliferative activity against cancer cells. | The core scaffold is compatible with binding to the HDAC active site; investigation could reveal a role in epigenetic regulation. |

| Carbonic Anhydrases (CAs) | Novel isoindolinones have demonstrated effective inhibition of human CA isozymes I and II. | Could be a potential therapeutic for conditions involving CA dysregulation, such as glaucoma or certain cancers. |

| Poly (ADP-ribose) polymerase (PARP) | The isoindolinone structure is a known inhibitor of PARP-1, an enzyme involved in DNA repair. | Targeting PARP is a clinically validated strategy in oncology, particularly for cancers with specific DNA repair defects. |

| Tumor Necrosis Factor-alpha (TNF-α) | Some isoindolinone compounds show TNF-α inhibitory activity. | Suggests a potential application in treating inflammatory and autoimmune diseases. |

| Protein Kinases | Metal complexes of isoindoline (B1297411) derivatives have been shown to act as inhibitors of protein kinases. | Kinase inhibition is a major focus of modern drug discovery for cancer and inflammatory diseases. |

Opportunities for Collaborative and Interdisciplinary Research

Addressing the challenges and knowledge gaps surrounding this compound necessitates a move beyond siloed research. The complexity of modern drug discovery and chemical biology demands collaboration across multiple scientific disciplines.

Synthetic and Computational Chemistry: A partnership between synthetic organic chemists and computational chemists could accelerate the design of novel, more potent, and more specific analogs. Computational experts can use molecular docking and in silico screening to predict which unexplored targets from the isoindolinone family are most likely to bind to this compound, thereby prioritizing synthetic and screening efforts.

Pharmacology and Bioengineering: To overcome the limitations of current in vitro models, collaborations between cell biologists, pharmacologists, and bioengineers are crucial. This could lead to the development and use of advanced testing platforms, such as 3D organoid cultures or "organ-on-a-chip" systems. These models better mimic human physiology, providing more relevant data on a compound's efficacy and toxicity before moving to expensive and time-consuming animal studies.

Medicinal Chemistry and Chemical Biology: A focused effort between medicinal chemists and chemical biologists could systematically screen the compound against a panel of diverse biological targets. By combining expertise in compound synthesis and modification with deep knowledge of biological pathways and assay development, such a team could rapidly identify the primary mechanism of action and potential off-target effects, painting a complete picture of the compound's biological activity.

Process Chemistry and Green Chemistry: For any promising compound, the ability to produce it efficiently, safely, and at scale is paramount. An early-stage collaboration between discovery chemists and process/green chemists can ensure that synthetic routes are designed to be environmentally sustainable, using metal-free catalysts and minimizing waste, which is a significant challenge in traditional isoindolinone synthesis.

By embracing these interdisciplinary approaches, the scientific community can more effectively navigate the challenges of synthesis and testing, uncover the full therapeutic potential of this compound, and accelerate its journey from a molecule on a bench to a tool for understanding and potentially treating disease.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one, and how can isomerization byproducts be minimized?

Synthesis of this compound likely involves cyclization of substituted precursors, such as isoindolinone derivatives. To minimize isomerization byproducts, strategies from analogous syntheses (e.g., Atovaquone intermediates) suggest using Lewis acids (e.g., BF₃·Et₂O) to control stereochemistry during cyclization steps . Selective crystallization in solvents like ethanol or toluene can isolate the desired product from diastereomeric mixtures. Reaction monitoring via TLC or HPLC ensures intermediates remain in the correct geometric configuration.

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?

- Spectroscopy : Compare experimental NMR (¹H/¹³C) and IR spectra with reference data from authoritative databases like NIST Chemistry WebBook . For example, the methoxy (-OCH₃) groups should show distinct singlet peaks in ¹H NMR (δ ~3.8–4.0 ppm).

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>98%). MS (ESI+) can confirm the molecular ion peak [M+H]⁺.

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can SHELX software optimize refinement?

Crystallization challenges include poor crystal quality due to flexible methoxy groups. SHELXL (part of the SHELX suite) is critical for refining disordered solvent molecules or overlapping electron density regions. Key steps:

Q. How do researchers resolve discrepancies in pharmacological activity data across different cell models for this compound?

Discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions. Methodological solutions include:

- Standardized Assays : Follow protocols like the MTT assay (e.g., SH-SY5Y neuroblastoma cells treated at 50–200 µM, 24–48 h exposure) to ensure reproducibility .

- Control Experiments : Use pathway-specific inhibitors (e.g., JAK2/STAT3 inhibitors) to isolate mechanisms .

- Data Normalization : Express activity as % viability relative to positive/negative controls.

Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what validation methods are recommended?

While not directly addressed in the evidence, analogous workflows involve:

- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., kinases). Focus on the chlorophenyl moiety’s hydrophobic interactions.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

Data Contradiction Analysis

Q. How should conflicting solubility or stability data for this compound be reconciled in formulation studies?

Contradictions often stem from solvent polarity or pH variations. Solutions:

- Solubility Screening : Test in DMSO, PBS, and simulated biological fluids (e.g., SIF/SGF) at 25°C and 37°C.

- Stability Studies : Use LC-MS to track degradation products under UV light or oxidative conditions (H₂O₂).

- Statistical Validation : Apply ANOVA to compare datasets and identify outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.